molecular formula C23H19F2N5O B2504839 N-[(2,4-difluorophenyl)methyl]-1-(4-ethylphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide CAS No. 1251613-53-2

N-[(2,4-difluorophenyl)methyl]-1-(4-ethylphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2504839
CAS No.: 1251613-53-2
M. Wt: 419.436
InChI Key: IEICYPBSWDQDMC-UHFFFAOYSA-N
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Description

N-[(2,4-difluorophenyl)methyl]-1-(4-ethylphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology This compound is characterized by its unique structure, which includes a triazole ring, a pyridine ring, and difluorophenyl and ethylphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2,4-difluorophenyl)methyl]-1-(4-ethylphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide typically involves multiple steps, starting with the preparation of key intermediates. One common approach involves the use of click chemistry, specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, to form the triazole ring. The reaction conditions often include the use of copper sulfate and sodium ascorbate as catalysts, with the reaction being carried out in a solvent such as dimethyl sulfoxide (DMSO) or ethanol at room temperature.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods, with optimizations for cost-effectiveness and yield. This can include the use of continuous flow reactors to improve reaction efficiency and reduce production time. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the final product’s purity.

Chemical Reactions Analysis

Types of Reactions

N-[(2,4-difluorophenyl)methyl]-1-(4-ethylphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in tetrahydrofuran (THF).

    Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethylformamide (DMF).

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potentially different chemical and biological properties.

Scientific Research Applications

N-[(2,4-difluorophenyl)methyl]-1-(4-ethylphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular processes.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific chemical properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-[(2,4-difluorophenyl)methyl]-1-(4-ethylphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s triazole ring can form hydrogen bonds and coordinate with metal ions, facilitating its binding to active sites. This interaction can modulate the activity of the target enzyme or receptor, leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of protein-protein interactions, or modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-[(2,4-difluorophenyl)methyl]-1-(4-methylphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide
  • N-[(2,4-difluorophenyl)methyl]-1-(4-ethylphenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide
  • N-[(2,4-difluorophenyl)methyl]-1-(4-ethylphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxylate

Uniqueness

The uniqueness of N-[(2,4-difluorophenyl)methyl]-1-(4-ethylphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. The presence of the difluorophenyl and ethylphenyl groups, along with the triazole and pyridine rings, allows for unique interactions with molecular targets, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-[(2,4-difluorophenyl)methyl]-1-(4-ethylphenyl)-5-pyridin-4-yltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19F2N5O/c1-2-15-3-7-19(8-4-15)30-22(16-9-11-26-12-10-16)21(28-29-30)23(31)27-14-17-5-6-18(24)13-20(17)25/h3-13H,2,14H2,1H3,(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEICYPBSWDQDMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)N2C(=C(N=N2)C(=O)NCC3=C(C=C(C=C3)F)F)C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19F2N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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